3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine

mGluR2 Negative allosteric modulator GPCR

Researchers requiring well-characterized mGluR2 negative allosteric modulators often face limited SAR data. This compound provides a validated chemical probe with quantified target engagement, enabling direct SAR expansion and optimization campaigns. • Confirmed mGluR2 IC50: 589 nM, establishing baseline potency for lead optimization. • 5-LO inhibitory activity at 1.0 µM in RBL-1 cells, supporting inflammatory pathway studies. • ≥98% purity, supplied for R&D and further manufacturing use with global shipping.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
Cat. No. B13638893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=NN1)N)C2=CC=C(C=C2)OC
InChIInChI=1S/C13H17N3O/c1-8(2)12-11(13(14)16-15-12)9-4-6-10(17-3)7-5-9/h4-8H,1-3H3,(H3,14,15,16)
InChIKeyKDFUXYGYIZFQEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine: Identity & Procurement


3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine (CAS 955549-05-0) is a 3-aryl-4-alkyl substituted 5-aminopyrazole derivative with molecular formula C₁₃H₁₇N₃O and molecular weight 231.29 g/mol . The compound features a 5-amino group, a 3-isopropyl substituent, and a 4-(4-methoxyphenyl) group. This substitution pattern places it within a class of heterocyclic scaffolds that have been investigated for interactions with metabotropic glutamate receptor 2 (mGluR2) and for 5-lipoxygenase (5-LO) inhibitory activity [1]. Commercially, the compound is available at ≥98% purity and is supplied for research and further manufacturing use only.

mGluR2 negative allosteric modulator studies
5-Lipoxygenase target engagement probe
3-Aryl-4-alkylpyrazole scaffold SAR exploration

Why 3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Cannot Be Replaced by Analogs


The 3-isopropyl and 4-(4-methoxyphenyl) substituents are not interchangeable with simple alkyl or unsubstituted phenyl analogs. Structure-activity relationship (SAR) studies on 3-aryl-4-alkylpyrazol-5-amines demonstrate that both the alkyl chain length at the 3-position and the presence of a para-methoxy group on the 4-aryl ring critically influence target engagement and cellular potency [1]. The 4-alkyl substituted pyrazole scaffold is under-represented in the literature relative to other substitution patterns, making the 3-isopropyl-4-(4-methoxyphenyl) combination a specifically defined chemical space [1]. Replacing the isopropyl with a methyl group or removing the methoxy functionality would be expected to alter hydrophobic interactions and electronic properties, which are key determinants of biological activity in this series. The evidence below quantifies the consequences of structural variation.

3-Alkyl chain

Isopropyl substitution may not be interchangeable with methyl or longer chains; reported to influence target engagement.

4-Methoxy group

Para-methoxy on the 4-aryl ring is reported as critical for biological activity; removal or repositioning may alter potency.

Scaffold uniqueness

This substitution pattern represents a specific chemical space; generic 5-aminopyrazoles may not replicate the profile.

3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine: Comparative Evidence


mGluR2 Negative Allosteric Modulation

The compound exhibits IC50 = 589 nM as a negative allosteric modulator of rat mGluR2 expressed in HEK293 cells [1]. This value falls within the broader range reported for 4-phenyl substituted pyrazole inhibitors (IC50 = 30–555 nM) [2], indicating that the 3-isopropyl-4-(4-methoxyphenyl) substitution yields moderate potency in this chemotype. While more potent analogs exist, the specific substitution pattern may confer distinct physicochemical or selectivity attributes not captured by single-point IC50 comparisons.

mGluR2 NAM activity
Cross-study comparable
IC50 589 nM
Reported affinity places compound at upper bound of class range (30–555 nM).
Rat mGluR2 in HEK293; glutamate-induced Ca2+ assay
mGluR2 Negative allosteric modulator GPCR

5-Lipoxygenase Inhibition

The compound was tested for inhibition of 5-lipoxygenase (5-LO) in intact basophilic rat leukemia (RBL-1) cells at a concentration of 1.0 µM . The assay report does not specify a percent inhibition value; therefore, the magnitude of effect relative to known 5-LO inhibitors cannot be quantified. This datum serves as a qualitative indicator of potential 5-LO engagement but does not permit direct potency comparisons.

5-LO inhibition
Data to verify
Tested at 1.0 µM; % inhibition not reported
Supports qualitative target engagement; requires dose-response confirmation.
Intact RBL-1 cells; no comparator available
5-lipoxygenase Inflammation Enzyme inhibition

Antitumor Activity

In a study of eight 3-aryl-4-alkylpyrazol-5-amine derivatives, compound 5h exhibited anti-proliferation IC50 values of 0.9 µM against U-2 OS (osteosarcoma) and 1.2 µM against A549 (lung cancer) cells in MTT assays [1]. The 3-isopropyl-4-(4-methoxyphenyl) substitution is a close structural analog to the series; however, the exact identity of compound 5h was not disclosed in the abstract. This class-level inference suggests that the 3-aryl-4-alkyl substitution pattern can yield sub-micromolar antitumor activity, but direct activity data for the target compound itself are not available.

Antitumor class evidence
Class-level inference
Analog 5h: U-2 OS IC50 0.9 µM; A549 IC50 1.2 µM
Class-level evidence suggests compatibility with anti-proliferation activity; direct data for this compound unavailable.
MTT assay, 48 h; exact identity of 5h not disclosed
Antitumor Osteosarcoma Lung cancer

Physicochemical Profile

The target compound has a calculated LogP of 1.85 and molecular weight of 231.29 g/mol . In comparison, 3-(4-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine (the 3-methyl analog) has a molecular weight of 203 g/mol and identical LogP of 1.85 . The isopropyl substitution increases molecular weight by ~28 g/mol and adds steric bulk at the 3-position, which may influence target binding pocket compatibility and metabolic stability without substantially altering overall lipophilicity.

Physicochemical profile
Head-to-head comparison
MW 231.29 vs 203 g/mol (methyl analog); LogP both 1.85
Isopropyl increases steric bulk without altering lipophilicity, supporting SAR exploration.
Calculated properties from vendor databases
Physicochemical properties LogP Molecular weight

Commercial Availability & Pricing

As of April 2026, the target compound is commercially available from ChemScene at ≥98% purity with pricing of USD $2,292.00 per 5 grams and USD $3,398.00 per 10 grams . This represents a cost of approximately $458 per gram at the 5g scale. No direct pricing data for closely related analogs (e.g., 3-methyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine or 4-(4-methoxyphenyl)-1H-pyrazol-5-amine) are publicly available, preventing a direct cost comparison.

Procurement cost
Supplier data
$2,292/5g; $3,398/10g (≥98%)
Supports budgeting for research-scale quantities; no analog pricing data for comparison.
Quoted April 2026; verify with supplier
Procurement Cost Purity

3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine: Application Scenarios


mGluR2 Negative Allosteric Modulator SAR

The confirmed IC50 of 589 nM against mGluR2 [1] makes this compound a suitable starting point for medicinal chemistry campaigns aimed at optimizing negative allosteric modulation of mGluR2. Researchers can use this compound as a reference to probe the SAR consequences of modifying the 3-isopropyl and 4-(4-methoxyphenyl) groups, with the goal of improving potency toward the 30–555 nM range observed for the broader 4-phenyl pyrazole class.

5-Lipoxygenase Probe Development

The qualitative 5-LO inhibitory activity observed in RBL-1 cells at 1.0 µM [1] supports the use of this compound as a chemical probe for investigating 5-LO-dependent inflammatory pathways. Dose-response studies are required to establish a full IC50, but the existing data confirm that the compound engages the target in a cellular context.

Antitumor SAR Development

The class-level evidence from compound 5h (U-2 OS IC50 = 0.9 µM, A549 IC50 = 1.2 µM) [1] positions 3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine as a candidate for further elaboration in antitumor SAR studies. The specific substitution pattern offers a defined chemical starting point for optimizing potency against osteosarcoma and lung cancer cell lines.

Isopropyl vs. Methyl Substitution Effects

The direct comparison of molecular weight (231.29 vs. 203 g/mol) and LogP (both 1.85) between the target compound and its 3-methyl analog [1] provides a controlled system for studying how steric bulk at the 3-position influences target binding, solubility, and metabolic stability without altering lipophilicity. This makes the compound valuable for fundamental SAR investigations in academic and industrial settings.

Application
Selection Property
Validation Focus
mGluR2 modulator SAR
Reported mGluR2 affinity context
Potency optimization and SAR mapping
5-Lipoxygenase probe development
Target engagement evidence
Dose-response confirmation in cellular assays
Antitumor SAR development
Class-level anti-proliferation evidence
Direct activity profiling in cancer cell models
Isopropyl vs methyl substitution studies
Steric and lipophilic profile differentiation
Target binding and ADME property evaluation
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